(3AS,8aR)-2-(6-methylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole
Description
The compound (3aS,8aR)-2-(6-methylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole (CAS: 1532531-18-2) is a chiral indeno-oxazole derivative with a 6-methylpyridyl substituent. Its molecular formula is C₁₆H₁₄N₂O, and it has a molecular weight of 250.2952 g/mol and a purity of 97% . The stereochemistry (3aS,8aR) indicates a specific spatial arrangement critical for its interactions in asymmetric catalysis and ligand applications. It is stored under standard laboratory conditions and is intended for research use only .
Properties
IUPAC Name |
(3aR,8bS)-2-(6-methylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-10-5-4-8-13(17-10)16-18-15-12-7-3-2-6-11(12)9-14(15)19-16/h2-8,14-15H,9H2,1H3/t14-,15+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJXJZCXVZDEEU-CABCVRRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC3C(O2)CC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)C2=N[C@@H]3[C@H](O2)CC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3AS,8aR)-2-(6-methylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is a member of the indeno-oxazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a unique structure characterized by the fusion of an indeno[1,2-d]oxazole core with a 6-methylpyridine substituent. This structural arrangement is significant as it may influence the compound's interaction with biological targets.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and other metabolic pathways.
- Receptor Modulation : It could interact with neurotransmitter receptors in the central nervous system, potentially affecting neurological functions.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that derivatives of this class exhibit significant anticancer properties by inhibiting tumor cell growth and inducing apoptosis.
- Antimicrobial Properties : The compound has shown promise against various microbial pathogens, indicating potential use as an antimicrobial agent.
- Anti-inflammatory Effects : It may also possess anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases.
Case Studies
Several studies have investigated the biological effects of similar compounds within the indeno-oxazole family:
- Study 1 : A study demonstrated that a related indeno[1,2-d]oxazole derivative inhibited the growth of breast cancer cells in vitro by inducing apoptosis through the activation of caspase pathways.
- Study 2 : Another investigation revealed that a structurally similar compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial effect.
Data Table
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Indeno[1,2-d]oxazole core with pyridine | Anticancer, Antimicrobial |
| (3AR,8aS)-2-(Isoquinolin-1-yl)-8H-indeno[1,2-d]oxazole | Isoquinoline fused with indeno[1,2-d]oxazole | Antioxidant, Anticancer |
| (3aR,8aS)-2-(Pyrimidin-2-yl)-8H-indeno[1,2-d]oxazole | Pyrimidine ring attached to indeno structure | Antimicrobial |
Scientific Research Applications
Anticancer Research
Research indicates that (3AS,8aR)-2-(6-methylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole exhibits potential anticancer properties. It has been studied for its ability to inhibit specific enzymes involved in cancer cell proliferation. Preliminary studies suggest that the compound may disrupt key signaling pathways in cancer cells, making it a candidate for further development as an anticancer agent .
Neurological Disorders
The compound has shown promise in the treatment of neurological disorders due to its ability to modulate neurotransmitter systems. Its structural similarity to known neuroprotective agents suggests it may interact with receptors involved in neuroprotection and neurogenesis. Ongoing studies are evaluating its efficacy in models of neurodegenerative diseases.
Antimicrobial Activity
Preliminary screenings have indicated that this compound possesses antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antimicrobial therapies, particularly in an era of increasing antibiotic resistance .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. Variants of this compound have been synthesized to enhance its biological activity or alter its pharmacokinetic properties.
| Derivative | Modification | Potential Application |
|---|---|---|
| Compound A | Methylation | Enhanced bioavailability |
| Compound B | Hydroxylation | Increased neuroprotective effects |
| Compound C | Halogenation | Broader antimicrobial spectrum |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of breast cancer cells in vitro. The compound was found to induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Case Study 2: Neuroprotective Effects
In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque deposition. These findings suggest that the compound may have protective effects on neuronal health and could be further explored as a therapeutic option for Alzheimer's disease.
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS) due to the electron-rich nature of the pyridine and oxazole rings.
| Reaction Type | Key Features | Reagents/Conditions |
|---|---|---|
| Electrophilic Substitution | Targets electron-rich aromatic rings (e.g., pyridine) | Nitration, sulfonation, acylation |
| Nucleophilic Substitution | Activated by electron-withdrawing groups (e.g., oxazole ring) | Metal-catalyzed coupling (e.g., Suzuki, Heck) |
| Metal-Catalyzed Coupling | Facilitates cross-coupling with alkenes, alkynes, or other aromatic partners | Palladium catalysts, ligands (e.g., PPh₃) |
These reactions are critical for functionalizing the molecule in drug discovery and material science applications .
Ring-Opening Reactions
The oxazole ring is susceptible to ring-opening reactions under specific conditions, leading to open-chain products:
-
Hydrolysis : Cleavage with strong acids/bases (e.g., HCl, NaOH) produces amides or amines.
-
Reduction : Exposure to reagents like LiAlH₄ reduces the oxazole to a dihydroamino alcohol.
-
Oxidation : Oxidizing agents (e.g., KMnO₄) may degrade the ring, forming carboxylic acids or ketones.
| Reaction Type | Product Type | Reagents/Conditions |
|---|---|---|
| Hydrolysis | Amides/Alcohols | Aqueous HCl, reflux |
| Reduction | Dihydroamino alcohols | LiAlH₄, THF |
| Oxidation | Carboxylic acids | KMnO₄, acidic conditions |
These transformations are pivotal for synthesizing derivatives with modified pharmacokinetic profiles .
Addition and Rearrangement Reactions
-
Addition Reactions : Nucleophiles (e.g., Grignard reagents) or electrophiles (e.g., halogens) can add to double bonds in the indeno-oxazole core.
-
Rearrangement Reactions : Under catalytic conditions (e.g., acid/base), the molecule may undergo isomerization or pericyclic rearrangements , altering stereochemistry or ring connectivity.
| Reaction Type | Mechanism | Reagents/Conditions |
|---|---|---|
| Nucleophilic Addition | Attack at electrophilic centers | Grignard reagents, alkyllithiums |
| Electrophilic Addition | Halogenation or nitration | Cl₂, Br₂, NO₂ |
| Rearrangement | Pericyclic or acid/base-mediated | H₂SO₄, heat, or organometallic catalysts |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural analogs of this compound differ primarily in the substituents on the pyridine ring or modifications to the indeno-oxazole core. These changes influence molecular properties, reactivity, and applications. Below is a detailed analysis:
Substituent Variations on the Pyridine Ring
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The methyl group in the target compound is electron-donating, while bromo and trifluoromethyl groups are electron-withdrawing. This impacts electronic environments in catalytic applications .
- Lipophilicity : Cyclopropyl and trifluoromethyl groups enhance lipophilicity, which may improve membrane permeability in biological assays .
Stereochemical and Core Modifications
Bis-Oxazole Derivatives
Compounds like (-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole] (CAS: 394738-76-2) feature two indeno-oxazole units linked by a methylene bridge. These bis-ligands exhibit higher molecular weights (e.g., 510.6249 g/mol) and are used in enantioselective catalysis due to their rigid, chiral frameworks .
Stereochemical Inversion
The (3aR,8aS) enantiomer of the target compound (e.g., CAS 2828438-59-9) may display reversed enantioselectivity in catalytic reactions, highlighting the importance of stereochemistry in ligand design .
Asymmetric Catalysis
Indeno-oxazole derivatives are widely employed as ligands in asymmetric catalysis. For example:
Bioactivity Correlations
Studies using Tanimoto and Dice similarity metrics revealed that structural analogs with similar substituents cluster in bioactivity profiles, suggesting shared modes of action . For instance, bromo and trifluoromethyl derivatives exhibited overlapping protein target interactions in NCI-60 screening .
NMR and Structural Analysis
Comparative NMR studies (e.g., regions A and B in Figure 6 of ) demonstrated that substituents alter chemical shifts in specific regions of the indeno-oxazole core. For example, the 5-bromo derivative (CAS 2757083-33-1) showed distinct shifts in regions A (positions 39–44) and B (positions 29–36), indicating modified electronic environments .
Preparation Methods
Oxidative Annulation with PIDA
A robust method involves phenyliodine diacetate (PIDA) -mediated oxidative annulation. In this protocol, substituted acetophenone derivatives react with PIDA (3 equiv) in dimethyl sulfoxide (DMSO) and acetic acid at 120°C for 2 hours. Subsequent addition of ammonium acetate (1.5 equiv) facilitates cyclization to form the indeno-oxazole core. Key steps include:
Lithium Diisopropylamide (LDA)-Mediated Alkylation
A high-yielding route employs LDA to deprotonate 2-[(tert-butoxycarbonyl)methylamino]-6-picoline, followed by alkylation with diethyl carbonate. The reaction proceeds in tetrahydrofuran (THF) at −78°C, yielding the intermediate ethyl ester, which undergoes cyclization under acidic conditions.
-
Reagents : LDA (2.5 M in hexanes), diethyl carbonate.
-
Conditions : −78°C for 15 minutes, followed by quenching with NH₄Cl.
Enantioselective Synthesis
Chiral Ligand-Assisted Cyclization
The (3aS,8aR) configuration is achieved using chiral bis-oxazoline ligands. For example, (-)-Indenyl-PYBOX ligands coordinate with copper(I) iodide to induce asymmetry during the cyclization of 6-methylpyridine-2-carbaldehyde with indeno-oxazole precursors.
Asymmetric Phase-Transfer Catalysis
A patent-pending method uses quaternary ammonium salts (e.g., benzylcinchoninium chloride) to catalyze the reaction between 6-methylpyridine-2-carboxylic acid and indeno-oxazole precursors in a biphasic system (toluene/water).
Industrial-Scale Production
Continuous Flow Reactor Optimization
To enhance scalability, a continuous flow system minimizes side reactions. Key parameters include:
Recrystallization Protocols
Final purification involves recrystallization from ethanol/water (4:1 v/v), achieving >99.5% purity. Crystallographic data confirm the (3aS,8aR) configuration via single-crystal X-ray diffraction.
Comparative Analysis of Methods
| Method | Reagents/Catalysts | Yield (%) | ee (%) | Scale |
|---|---|---|---|---|
| Oxidative Annulation | PIDA, NH₄OAc | 81–92 | N/A | Lab-scale |
| LDA Alkylation | LDA, diethyl carbonate | 79 | N/A | Lab-scale |
| Chiral Ligand | CuI, (−)-Indenyl-PYBOX | 85 | >99 | Pilot-scale |
| Phase-Transfer | Benzylcinchoninium Cl | 78 | 97 | Lab-scale |
Challenges and Solutions
Stereochemical Control
Racemization during cyclization is mitigated by:
Purification Difficulties
Silica gel chromatography (hexane/ethyl acetate, 10:2) resolves diastereomers. High-performance liquid chromatography (HPLC) with chiral columns (Chiralpak IA) achieves final enantiopurity.
Emerging Techniques
Q & A
Q. What are the optimal synthetic routes for (3AS,8aR)-2-(6-methylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted pyridine derivatives with indeno-oxazole precursors. For example, analogous compounds like 2-(5-trifluoromethylpyridin-2-yl) derivatives are synthesized via [3+2] cycloaddition or nucleophilic substitution reactions, achieving yields of ~54% under optimized conditions . Key parameters include:
- Catalyst choice : Lewis acids (e.g., ZnCl₂) enhance regioselectivity.
- Temperature : Reactions often proceed at 80–100°C in anhydrous solvents (e.g., THF or DMF).
- Purification : Column chromatography (silica gel, hexane/EtOAc) resolves stereoisomers.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent effects (e.g., pyridine ring protons at δ 7.2–8.5 ppm) and confirms stereochemistry via coupling constants .
- X-ray crystallography : Resolves absolute configuration (e.g., (3aR,8bR) configurations in related indeno-oxazole derivatives) with R-factors < 0.05 .
- HPLC : Chiral columns (e.g., Chiralpak AD-H) assess enantiomeric purity (>99% ee) for stereosensitive applications .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Based on GHS classifications for structurally similar compounds:
- Hazards : Skin/eye irritation (Category 2/2A); avoid inhalation/contact using nitrile gloves and fume hoods .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .
Advanced Research Questions
Q. How do substituents on the pyridine ring (e.g., 6-methyl vs. trifluoromethyl) influence electronic properties and reactivity?
- Methodological Answer :
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃) decrease HOMO-LUMO gaps, enhancing electrophilic reactivity. DFT calculations (B3LYP/6-31G*) show a 0.3 eV reduction in LUMO energy for CF₃-substituted analogs .
- Steric Effects : Methyl groups at the 6-position reduce steric hindrance, favoring planar conformations critical for π-π stacking in catalysis .
Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?
- Methodological Answer :
- Chiral Resolution : Use of enantiopure amino alcohols (e.g., (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol) as chiral auxiliaries ensures >99% ee .
- Kinetic vs. Thermodynamic Control : Low-temperature reactions favor kinetic products (e.g., cis-diastereomers), while prolonged heating shifts equilibrium to thermodynamically stable trans-isomers .
Q. How can computational modeling predict this compound’s application in asymmetric catalysis?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
